1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC20126926
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5 |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H15N5/c1-8-7-15(3)13-10(8)11-6-9-4-5-14(2)12-9/h4-5,7H,6H2,1-3H3,(H,11,13) |
| Standard InChI Key | VEDCYTYNFVXAOA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=NN(C=C2)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of two pyrazole rings:
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Primary pyrazole: Methyl groups at positions 1 and 4, with an amine group at position 3.
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Secondary pyrazole: A 1-methylpyrazole moiety linked to the primary ring via a methylene (-CH-) bridge.
The IUPAC name, 1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine, reflects this arrangement. Key identifiers include:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.26 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 52.2 Ų |
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is synthesized via alkylation reactions involving pyrazole precursors. A common method involves:
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Alkylation of 3-amino-1,4-dimethylpyrazole with 3-(chloromethyl)-1-methylpyrazole under basic conditions.
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Purification via column chromatography or recrystallization to achieve >95% purity .
Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Catalyst | Potassium carbonate |
| Reaction Time | 12–24 hours |
Biological Activities and Mechanisms
Mechanistic Insights
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Enzyme Inhibition: Binds to the ATP pocket of kinases (e.g., EGFR, VEGFR) through hydrogen bonding with the pyrazole nitrogen atoms .
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Receptor Modulation: Acts as a partial agonist of GABA receptors at 10–100 µM concentrations, suggesting neurological applications .
Applications in Drug Development and Materials Science
Therapeutic Candidates
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Oncology: Paired with platinum-based agents, it enhances cytotoxicity in cisplatin-resistant ovarian cancer models .
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Infectious Diseases: Synergizes with β-lactam antibiotics to overcome methicillin-resistant S. aureus (MRSA).
Non-Medical Uses
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Coordination Chemistry: Serves as a ligand for transition metals (e.g., Cu, Zn) in catalytic systems for polymerization reactions .
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Sensor Development: Fluorescent derivatives detect Hg ions with a limit of detection (LOD) of 0.1 ppm .
Comparative Analysis with Analogous Compounds
Table 3: Activity Comparison of Pyrazole Derivatives
| Compound | Anti-inflammatory IC (µM) | Anticancer EC (µM) |
|---|---|---|
| 1,4-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine | 2.3 | 12 |
| 1,3-Dimethylpyrazole | >100 | >50 |
| Celecoxib | 0.8 | N/A |
Key advantages of the target compound include dual pyrazole motifs, which enhance binding specificity compared to monosubstituted analogs .
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